N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide
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Description
N-(2-(2,4-dioxothiazolidin-3-yl)cyclohexyl)-2-phenyl-2H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C18H19N5O3S and its molecular weight is 385.44. The purity is usually 95%.
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Mechanism of Action
Target of Action
The primary target of this compound is the Peroxisome proliferator‐activated receptor‐γ (PPAR‐γ) . PPAR-γ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound acts as a partial agonist of PPAR-γ . It binds to the PPAR-γ receptor, modulating its activity . Unlike full agonists, partial agonists like this compound can avoid the adverse effects associated with PPAR‐γ full agonists, such as weight gain and congestive heart disorders, while retaining the antidiabetic efficiency .
Biochemical Pathways
The activation of PPAR-γ by this compound influences several biochemical pathways. It primarily affects the pathways involved in glucose metabolism, lipid metabolism, and inflammation . The modulation of these pathways can lead to improved insulin sensitivity and reduced inflammation, which are beneficial effects in the management of diabetes .
Pharmacokinetics
Similar compounds have been shown to have good absorption, distribution, metabolism, and excretion (adme) properties . These properties impact the bioavailability of the compound, determining how much of the administered dose reaches the systemic circulation and the target site .
Result of Action
The activation of PPAR-γ by this compound leads to several molecular and cellular effects. It can improve insulin sensitivity, reduce blood glucose levels, and decrease inflammation . These effects make it a promising candidate for the treatment of diabetes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interaction with the PPAR-γ receptor . .
Properties
IUPAC Name |
N-[2-(2,4-dioxo-1,3-thiazolidin-3-yl)cyclohexyl]-2-phenyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3S/c24-16-11-27-18(26)22(16)15-9-5-4-8-13(15)20-17(25)14-10-19-23(21-14)12-6-2-1-3-7-12/h1-3,6-7,10,13,15H,4-5,8-9,11H2,(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKQITRIPGNABFE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)NC(=O)C2=NN(N=C2)C3=CC=CC=C3)N4C(=O)CSC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.